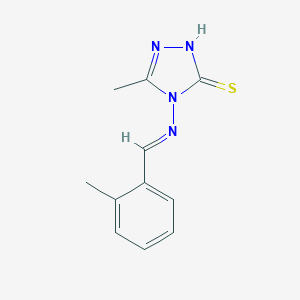![molecular formula C19H27N3O B254714 2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DM-1, and it is a member of the class of benzimidazole derivatives. DM-1 has been studied for its effectiveness in treating cancer, and it has shown promising results in preclinical studies.
作用机制
DM-1 works by binding to the beta-tubulin subunit of microtubules, which prevents the formation of microtubule structures. This disrupts the normal function of the cell cytoskeleton, which is necessary for cell division and proliferation. As a result, cancer cells are unable to divide and grow, leading to their death.
Biochemical and Physiological Effects:
DM-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DM-1 also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, DM-1 has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
DM-1 has several advantages for lab experiments. It is a potent microtubule inhibitor, which makes it an effective tool for studying microtubule function. DM-1 is also relatively stable and can be stored for long periods without degradation. However, DM-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, DM-1 is relatively expensive, which can limit its use in some experiments.
未来方向
There are several future directions for research on DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the optimization of DM-1 for use in cancer therapy. This includes the development of new formulations and delivery methods that improve its efficacy and reduce side effects. Additionally, there is potential for DM-1 to be used in combination with other cancer therapies to improve treatment outcomes. Finally, there is potential for DM-1 to be used in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is a contributing factor.
合成方法
The synthesis of DM-1 involves several steps, including the reaction of 2-methylprop-2-enylamine with 2-(2,2-dimethylpropanoylamino)acetic acid to form the intermediate compound. This intermediate is then reacted with 1,2-diaminobenzene to yield the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.
科学研究应用
DM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DM-1 works by targeting microtubules, which are essential components of the cell cytoskeleton. By disrupting microtubule function, DM-1 prevents cancer cells from dividing and proliferating.
属性
产品名称 |
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide |
|---|---|
分子式 |
C19H27N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C19H27N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10H,1,8,11-13H2,2-5H3,(H,20,23) |
InChI 键 |
GVCKLEACFYIMAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
规范 SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
